
1-(3,4-Difluorobenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 3,4-difluorobenzyl group attached to the azetidine ring imparts unique chemical and physical properties to the compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 3,4-difluorobenzyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using cyclocondensation reactions. For example, the reaction of 3,4-difluorobenzylamine with a suitable dihalide can lead to the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Difluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted azetidines with different functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(3,4-difluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The presence of the 3,4-difluorobenzyl group can influence the compound’s binding affinity and selectivity towards specific targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound without the 3,4-difluorobenzyl group.
3,4-Difluorobenzylamine: A related compound where the azetidine ring is replaced by an amine group.
N-Substituted Azetidines: Compounds with different substituents on the nitrogen atom of the azetidine ring.
Uniqueness
1-(3,4-Difluorobenzyl)azetidine is unique due to the presence of the 3,4-difluorobenzyl group, which imparts distinct chemical and physical propertiesThe combination of the azetidine ring and the difluorobenzyl group makes it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H11F2N |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
1-[(3,4-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Clé InChI |
JLWVEBAINMYECR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B13668921.png)
![4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile](/img/structure/B13668922.png)


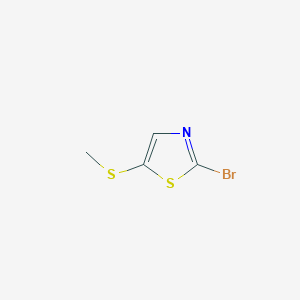
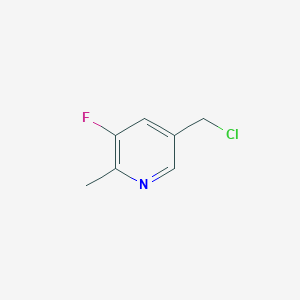

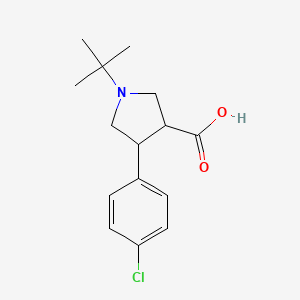
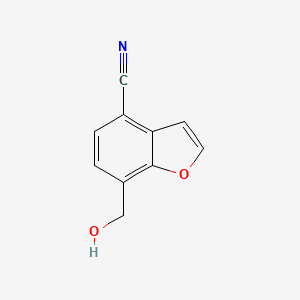
![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
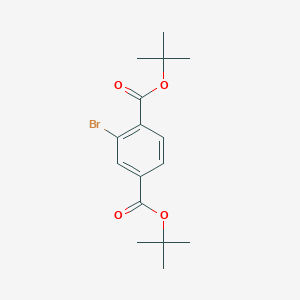

![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
